1-Piperidinoacetone

Description

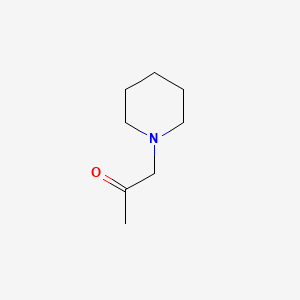

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-1-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(10)7-9-5-3-2-4-6-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPBWMNFSOOTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218083 | |

| Record name | 1-Piperidinoacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6784-61-8 | |

| Record name | 1-(1-Piperidinyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6784-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinoacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006784618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6784-61-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinoacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-piperidinoacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Piperidinoacetone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Piperidinoacetone, also known as 1-(piperidin-1-yl)propan-2-one, is a chemical compound belonging to the class of β-amino ketones. Its structure, featuring a piperidine ring linked to an acetone moiety, suggests potential applications as a building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and research purposes. This document provides a comprehensive overview of the known chemical properties and structural features of this compound. Due to a lack of extensive studies on this specific compound, this guide also discusses the general characteristics of β-amino ketones and provides a plausible synthetic route based on established chemical reactions.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a saturated six-membered heterocyclic piperidine ring, where the nitrogen atom is bonded to the C1 position of a propan-2-one (acetone) backbone.

Table 1: Chemical Structure and Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-(piperidin-1-yl)propan-2-one[1] |

| CAS Number | 6784-61-8[1] |

| Molecular Formula | C₈H₁₅NO[1] |

| SMILES | CC(=O)CN1CCCCC1[1] |

| InChI | InChI=1S/C8H15NO/c1-8(10)7-9-5-3-2-4-6-9/h2-7H2,1H3[1] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 141.21 g/mol | PubChem[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| XLogP3-AA (Computed) | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem |

| Rotatable Bond Count (Computed) | 2 | PubChem |

Synthesis

A plausible and widely used method for the synthesis of β-amino ketones like this compound is the Mannich reaction .[2][3][4] This three-component condensation reaction involves an active hydrogen compound (acetone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperidine).[2][3][4]

General Experimental Protocol for Mannich Reaction

-

Iminium Ion Formation: Piperidine is reacted with formaldehyde in a suitable solvent (e.g., ethanol or water) to form the electrophilic Eschenmoser's salt precursor, an iminium ion. This step is often acid-catalyzed.

-

Enolization: Acetone, which serves as the active hydrogen compound, is enolized.

-

Nucleophilic Attack: The enol of acetone acts as a nucleophile and attacks the iminium ion.

-

Work-up: The reaction mixture is then subjected to a standard aqueous work-up, followed by extraction and purification (e.g., distillation or chromatography) to isolate the this compound product.

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, the broader class of β-amino ketones is known to exhibit a range of pharmacological activities.[5][6] These activities include potential antimicrobial, anticonvulsant, and anticancer effects.[6][7]

The piperidine moiety is a common scaffold in many FDA-approved drugs and natural products, valued for its ability to confer desirable pharmacokinetic properties.[8] Alkaloids containing a piperidine ring can exhibit a wide range of biological effects, and some can be associated with toxicity.[9][10]

Given the lack of specific data, any research into the biological effects of this compound should be approached with caution, taking into account the general toxicological profiles of piperidine and related alkaloids.[11][12]

Conclusion

This compound is a structurally interesting β-amino ketone with potential as a synthetic intermediate. While its fundamental chemical identifiers are well-established, there is a notable absence of experimentally determined physicochemical data and biological studies. The Mannich reaction provides a clear and plausible route for its synthesis. Future research is required to elucidate its physical properties, reactivity, and biological profile to determine its potential utility in drug discovery and development. Researchers should exercise appropriate caution when handling this compound, given the general biological activity and potential toxicity associated with the broader classes of β-amino ketones and piperidine alkaloids.

References

- 1. This compound | C8H15NO | CID 81243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mannich reaction - Wikipedia [en.wikipedia.org]

- 3. Mannich Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. adichemistry.com [adichemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. JoDrugs. PIPERIDINE [jodrugs.com]

An In-depth Technical Guide to 1-Piperidinoacetone (CAS Number: 6784-61-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Piperidinoacetone, a piperidine-containing α-aminoketone. Due to the limited availability of direct experimental data for this specific compound, this document combines established chemical principles, data from analogous structures, and predictive models to offer a thorough technical profile. It is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound, with the IUPAC name 1-(piperidin-1-yl)propan-2-one, is a tertiary aminoketone.[1] Its fundamental properties are summarized below. While some data are computed, they provide valuable estimates for experimental design.

| Property | Value (Predicted/Computed) | Reference |

| Molecular Formula | C₈H₁₅NO | [1] |

| Molecular Weight | 141.21 g/mol | [1] |

| CAS Number | 6784-61-8 | [1] |

| IUPAC Name | 1-(piperidin-1-yl)propan-2-one | [1] |

| Synonyms | This compound, 1-piperidin-1-ylacetone | [1] |

| Boiling Point | Not experimentally determined. Estimated to be ~180-200 °C | |

| Melting Point | Not experimentally determined. Likely a low-melting solid or liquid at room temperature. | |

| Density | Not experimentally determined. Estimated to be ~0.95 g/mL | |

| XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of an α-haloketone with piperidine. A plausible and efficient method is the alkylation of piperidine with chloroacetone.

Experimental Protocol: Alkylation of Piperidine with Chloroacetone

This protocol is a standard procedure for the synthesis of α-aminoketones.

Materials:

-

Piperidine

-

Chloroacetone

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

To a solution of piperidine (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature and add chloroacetone (1.1 equivalents) dropwise over 30 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Purification:

-

The crude product is dissolved in a minimal amount of diethyl ether and washed with saturated aqueous sodium bicarbonate solution and then brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified this compound.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals for the piperidine and acetone moieties.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 - 2.7 | t | 4H | Protons on C2' and C6' of piperidine ring |

| ~2.2 | s | 3H | Methyl protons (CH₃) of the acetone group |

| ~3.2 | s | 2H | Methylene protons (-CH₂-) adjacent to the ketone and piperidine nitrogen |

| ~1.5 - 1.7 | m | 4H | Protons on C3' and C5' of piperidine ring |

| ~1.4 - 1.5 | m | 2H | Protons on C4' of piperidine ring |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum provides a fingerprint of the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~208 | Carbonyl carbon (C=O) |

| ~65 | Methylene carbon (-CH₂-) adjacent to the ketone and piperidine nitrogen |

| ~55 | Carbons C2' and C6' of the piperidine ring |

| ~28 | Methyl carbon (CH₃) of the acetone group |

| ~26 | Carbons C3' and C5' of the piperidine ring |

| ~24 | Carbon C4' of the piperidine ring |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by a strong absorption from the carbonyl group.

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~1715 | C=O stretch (ketone) |

| 2950-2800 | C-H stretch (aliphatic) |

| 1450-1350 | C-H bend (aliphatic) |

| 1150-1050 | C-N stretch (tertiary amine) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation patterns characteristic of aminoketones.

| m/z | Proposed Fragment Ion |

| 141 | [M]⁺ (Molecular ion) |

| 98 | [M - CH₃CO]⁺ (Loss of the acetyl group) |

| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the piperidine scaffold is a well-established pharmacophore present in a wide array of therapeutic agents.[2][3][4][5] Derivatives of piperidine are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, analgesic, antipsychotic, and anticancer effects.

The α-aminoketone motif is also found in several biologically active compounds.[6] Given these structural features, this compound could be a valuable starting point for the synthesis of novel bioactive molecules. It may serve as a scaffold for the development of new chemical entities targeting various receptors and enzymes. A hypothetical screening cascade could involve assessing its activity against a panel of G-protein coupled receptors (GPCRs) or kinases, which are common targets for piperidine-containing drugs.

Analytical Methods

For the analysis and quality control of this compound, standard chromatographic techniques would be applicable.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity and quantifying this compound.

Method Parameters:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for both qualitative and quantitative analysis, providing separation and structural information.

Method Parameters:

-

Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium

-

Injection: Split/splitless inlet

-

Oven Program: Start at 80 °C, ramp to 250 °C at 10 °C/min

-

MS Detection: Electron Ionization (EI) at 70 eV

Safety and Toxicology

No specific toxicological data for this compound is available. As with any uncharacterized chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound (CAS 6784-61-8) is a simple α-aminoketone with potential as a building block in medicinal chemistry and organic synthesis. While direct experimental data is scarce, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. Further experimental investigation is warranted to fully elucidate its chemical and biological properties.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 6. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Piperidinoacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Piperidinoacetone, a derivative of piperidine, represents a core structural motif with potential applications in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and characterization. Detailed hypothetical experimental protocols for its synthesis and analytical characterization are presented to facilitate further research and development. Furthermore, a putative biological signaling pathway is proposed based on the known activities of structurally related compounds, offering a starting point for pharmacological investigation.

Chemical Identity and Synonyms

This compound is a ketone derivative of piperidine. It is also recognized by a variety of synonyms and chemical identifiers across different databases and suppliers.[1] A comprehensive list of these is provided in Table 1.

Table 1: Synonyms and Chemical Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | 1-(piperidin-1-yl)propan-2-one |

| CAS Number | 6784-61-8 |

| PubChem CID | 81243 |

| Common Synonyms | This compound, Piperidylacetone, N-(2-oxopropyl)piperidine, 1-piperidin-1-ylacetone, 1-(1-piperidinyl)acetone, 1-piperidylacetone, piperidino-acetone |

| Other Identifiers | NSC 28767, NSC-28767, EINECS 229-847-6, UNII-L55ZAE7VCW |

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and application in research settings. The computed properties from established chemical databases are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| Exact Mass | 141.115364102 Da |

| Appearance | Expected to be an oil |

| Solubility | Expected to be soluble in organic solvents like chloroform, DMSO, and ethanol |

Synthesis and Characterization

Synthetic Workflow

A plausible and efficient method for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves an enolizable ketone (acetone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperidine).[2][3][4]

Experimental Protocol: Synthesis via Mannich Reaction

Materials:

-

Acetone

-

Formaldehyde (37% aqueous solution)

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (pellets)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine piperidine and an equimolar amount of concentrated hydrochloric acid in a suitable solvent like ethanol.

-

To this solution, add a slight excess of formaldehyde solution.

-

Slowly add an equimolar amount of acetone to the reaction mixture.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide until the pH is basic.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Analytical Workflow for Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.

Spectroscopic Data (Hypothetical)

3.4.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Protocol: A thin film of neat this compound is applied to a NaCl plate and the IR spectrum is recorded from 4000 to 400 cm⁻¹.

-

Expected Absorptions:

Table 3: Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2935, 2855 | C-H (alkane) | Stretching |

| ~1715 | C=O (ketone) | Stretching |

| ~1450 | C-H (alkane) | Bending |

| ~1150 | C-N | Stretching |

The presence of a strong absorption band around 1715 cm⁻¹ is characteristic of the carbonyl group in a ketone.[5]

3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.

Table 4: Hypothetical ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.45 | t, J = 7.2 Hz | 4H | -N-(CH ₂)₂- (α to N) |

| ~2.15 | s | 3H | -C(=O)-CH ₃ |

| ~3.20 | s | 2H | -C(=O)-CH ₂-N- |

| ~1.60 | m | 4H | -CH₂-CH ₂-CH₂- (β to N) |

| ~1.45 | m | 2H | -CH₂-CH ₂-CH₂- (γ to N) |

Table 5: Hypothetical ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~208.0 | C =O |

| ~65.0 | -C(=O)-C H₂-N- |

| ~54.5 | -N-(C H₂)₂- |

| ~29.0 | -C(=O)-C H₃ |

| ~26.0 | -CH₂-C H₂-CH₂- (β to N) |

| ~24.0 | -CH₂-C H₂-CH₂- (γ to N) |

3.4.3. Mass Spectrometry

-

Protocol: The sample is introduced into a mass spectrometer via direct infusion or after separation by gas chromatography. Electron ionization (EI) at 70 eV is used.

-

Expected Fragmentation:

Table 6: Hypothetical Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 141 | [M]⁺ (Molecular Ion) |

| 126 | [M - CH₃]⁺ |

| 98 | [M - CH₃CO]⁺ |

| 84 | [Piperidine]⁺ |

| 43 | [CH₃CO]⁺ |

Potential Biological Activity and Signaling Pathway

While specific biological activity for this compound is not extensively documented, many piperidine-containing compounds exhibit significant pharmacological effects. For instance, derivatives of piperidine have been investigated for their anti-inflammatory, antimicrobial, and neuroprotective properties. Some piperidine-based compounds have been shown to modulate the activity of inflammatory pathways.

Based on the known activity of a structurally related compound, 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, which acts as an inhibitor of the NLRP3 inflammasome, a hypothetical signaling pathway for this compound can be proposed. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines such as IL-1β. Inhibition of this pathway is a key target for the development of anti-inflammatory therapeutics.

In this proposed mechanism, Pathogen-Associated Molecular Patterns (PAMPs) or Danger-Associated Molecular Patterns (DAMPs) would prime the macrophage through Toll-like receptor 4 (TLR4), leading to the upregulation of pro-IL-1β via the NF-κB pathway. A second signal would then activate the NLRP3 inflammasome, leading to the activation of caspase-1. Activated caspase-1 would cleave pro-IL-1β into its active, pro-inflammatory form (IL-1β) and induce a form of programmed cell death called pyroptosis. It is hypothesized that this compound could potentially inhibit the assembly or activation of the NLRP3 inflammasome, thereby blocking the downstream inflammatory cascade.

Conclusion

This compound is a versatile chemical entity with a well-defined structure and a range of synonyms for its identification. This guide has provided a detailed overview of its properties, a plausible synthetic route via the Mannich reaction, and a comprehensive workflow for its analytical characterization. While experimental data on its biological activity is limited, the proposed inhibitory action on the NLRP3 inflammasome pathway, based on structurally related compounds, provides a strong rationale for its further investigation as a potential anti-inflammatory agent. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

- 1. This compound | C8H15NO | CID 81243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. adichemistry.com [adichemistry.com]

- 3. oarjbp.com [oarjbp.com]

- 4. Mannich reaction - Wikipedia [en.wikipedia.org]

- 5. infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Synthesis of 1-(Piperidin-1-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(piperidin-1-yl)propan-2-one, a valuable building block in medicinal chemistry and drug development. The document details the core synthetic strategies, including nucleophilic substitution, the Mannich reaction, and reductive amination, presenting experimental protocols and quantitative data where available in the scientific literature.

Introduction

1-(Piperidin-1-yl)propan-2-one is a keto-amine that incorporates the piperidine moiety, a common scaffold in a vast number of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. The synthesis of this compound is of significant interest for the development of novel therapeutics. This guide explores the most prevalent and effective methods for its preparation, providing detailed procedural insights and comparative data to aid in the selection of the most suitable synthetic route for a given research and development context.

Synthesis Pathways

Three primary synthetic routes have been identified for the preparation of 1-(piperidin-1-yl)propan-2-one:

-

Pathway 1: Nucleophilic Substitution: This is a direct and widely used method involving the reaction of piperidine with a propan-2-one derivative bearing a suitable leaving group at the C1 position, such as chloroacetone or bromoacetone.

-

Pathway 2: The Mannich Reaction: A classic three-component condensation reaction, the Mannich reaction provides an efficient route to β-amino ketones. In this context, piperidine, formaldehyde, and acetone react to form the desired product.

-

Pathway 3: Reductive Amination: This pathway involves the reaction of a suitable dicarbonyl compound with piperidine to form an enamine or iminium ion intermediate, which is then reduced to yield the final product.

The following sections provide detailed descriptions of each pathway, including reaction mechanisms, experimental protocols, and relevant quantitative data.

Pathway 1: Nucleophilic Substitution

The nucleophilic substitution pathway is a straightforward and common method for the synthesis of 1-(piperidin-1-yl)propan-2-one. This reaction involves the direct alkylation of piperidine with a halo-substituted acetone, typically chloroacetone or bromoacetone.

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen. This results in the displacement of the halide ion and the formation of a new carbon-nitrogen bond.

Caption: Nucleophilic substitution of a haloacetone with piperidine.

Experimental Protocols

Method 1A: Reaction with Chloroacetone

-

Reactants: Piperidine and 1-chloro-3-(2,4,6-trimethylphenyl)propan-2-one (a structural analog).[1]

-

Procedure: Equal molar amounts of 1-chloro-3-(2,4,6-trimethylphenyl)propan-2-one and piperidine are stirred in water for 18 hours at 326 K (53 °C). Following the reaction, the aqueous layer is decanted, and the resulting oil is purified by vacuum distillation.[1]

-

Yield: A 70% yield was reported for the analogous product, 1-(piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol, which forms after an unexpected reduction in this specific reported case.[1] It is important to note that with the simpler chloroacetone, the ketone is expected to remain.

Method 1B: General Alkylation of Piperidine

-

Reactants: Piperidine and an alkyl bromide or iodide.

-

Procedure: To a 0.1 M solution of piperidine in anhydrous acetonitrile, 1.1 equivalents of the alkyl halide are added slowly over several hours at room temperature under a dry nitrogen atmosphere. The solvent and any unreacted starting materials are then removed by rotary evaporation to yield the ammonium salt. To obtain the free base, the product is partitioned between ether and a saturated aqueous solution of sodium bicarbonate. The ethereal layer is then collected and evaporated.

-

Note: The use of a base such as potassium carbonate can accelerate the reaction but may also increase the likelihood of dialkylation.

Quantitative Data Summary

| Method | Starting Material | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1A (Analog) | 1-Chloro-3-(2,4,6-trimethylphenyl)propan-2-one | Piperidine, Water | 53 | 18 | 70 | [1] |

| 1B (General) | Alkyl Halide | Piperidine, Acetonitrile, optional K2CO3 | Room Temperature | Several | - |

Pathway 2: The Mannich Reaction

The Mannich reaction is a powerful tool in organic synthesis for the aminoalkylation of an acidic proton located alpha to a carbonyl group. For the synthesis of 1-(piperidin-1-yl)propan-2-one, this involves the condensation of piperidine, formaldehyde, and acetone.

Reaction Mechanism

The reaction proceeds in three main steps:

-

Formation of the Eschenmoser's salt precursor: Piperidine reacts with formaldehyde to form an iminium ion (Eschenmoser's salt precursor).

-

Enolization of the ketone: Acetone tautomerizes to its enol form.

-

Electrophilic attack: The enol of acetone acts as a nucleophile and attacks the iminium ion, forming the β-amino ketone product after deprotonation.

Caption: The Mannich reaction pathway for the synthesis of 1-(piperidin-1-yl)propan-2-one.

Experimental Protocols

Method 2A: General Procedure for Mannich Base Synthesis

-

Reactants: Piperidine, formaldehyde, and a ketone (in this case, acetone would be used).

-

Procedure: A general procedure involves dissolving 0.1 mol of piperidine and 0.1 mol of formaldehyde in 50 mL of ethanol in a round-bottom flask.[2] The mixture is stirred in an ice bath for approximately 2 hours. Subsequently, 0.1 mol of the ketone (acetone) is added gradually with constant stirring.[2] The stirring is continued for another hour in the ice bath, after which the mixture is refrigerated overnight. The following day, the mixture is refluxed for about 4 hours. After cooling and refrigeration, the solvent is removed by distillation to yield the Mannich base.[2]

-

Yield: For a similar reaction with salicylideneacetone, a yield of approximately 72% was reported.[2]

Quantitative Data Summary

| Method | Ketone | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2A (Analog) | Salicylideneacetone | Piperidine, Formaldehyde, Ethanol | Ice bath, then reflux | ~2 (stirring), overnight (fridge), 4 (reflux) | 72 | [2] |

Pathway 3: Reductive Amination

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. For the synthesis of 1-(piperidin-1-yl)propan-2-one, a suitable dicarbonyl precursor would be required to react with piperidine, followed by a selective reduction.

Reaction Mechanism

The reductive amination process typically involves two key steps:

-

Imine/Enamine Formation: The amine (piperidine) reacts with a carbonyl group of the precursor to form an iminium ion or an enamine.

-

Reduction: The intermediate is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being common choices due to their selectivity for imines over ketones.

Caption: Reductive amination pathway for the synthesis of 1-(piperidin-1-yl)propan-2-one.

Experimental Protocols

While a specific protocol for the synthesis of 1-(piperidin-1-yl)propan-2-one via reductive amination was not found in the reviewed literature, a general procedure can be outlined based on established methods. A plausible precursor would be pyruvaldehyde (1-oxopropanal) or a protected form thereof.

Method 3A: Hypothetical Procedure with Pyruvaldehyde Dimethyl Acetal

-

Reactants: Pyruvaldehyde dimethyl acetal, piperidine, and a reducing agent.

-

Hypothetical Procedure: Pyruvaldehyde dimethyl acetal would first be hydrolyzed under acidic conditions to generate pyruvaldehyde in situ. Piperidine would then be added, followed by a selective reducing agent like sodium triacetoxyborohydride. The reaction would likely be carried out in a solvent such as dichloromethane or dichloroethane at room temperature. Work-up would involve quenching the reaction, extraction, and purification by column chromatography.

Quantitative Data Summary

Specific quantitative data for the reductive amination synthesis of 1-(piperidin-1-yl)propan-2-one is not currently available in the literature. The yield and optimal conditions would need to be determined experimentally.

Conclusion

This technical guide has outlined the three primary synthetic pathways for the preparation of 1-(piperidin-1-yl)propan-2-one. The nucleophilic substitution and Mannich reaction pathways are well-documented for analogous compounds and represent robust and high-yielding approaches. While the reductive amination pathway is theoretically feasible, further experimental investigation is required to establish a specific and optimized protocol. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements of the research or drug development program. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the field.

References

Spectroscopic and Spectrometric Analysis of 1-(Piperidin-1-yl)propan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 1-(piperidin-1-yl)propan-2-one (also known as 1-Piperidinoacetone), a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a combination of data from analogous compounds, predicted values based on established principles, and detailed experimental protocols to serve as a valuable resource for its synthesis, identification, and characterization.

Chemical Structure and Properties

-

IUPAC Name: 1-(piperidin-1-yl)propan-2-one

-

Synonyms: this compound, Piperidylacetone

-

CAS Number: 6784-61-8

-

Molecular Formula: C₈H₁₅NO

-

Molecular Weight: 141.21 g/mol

Spectroscopic and Spectrometric Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-(piperidin-1-yl)propan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.45 | t, J = 5.2 Hz | 4H | H-2', H-6' (CH₂-N) |

| ~3.20 | s | 2H | H-1 (N-CH₂-C=O) |

| ~2.15 | s | 3H | H-3 (CH₃-C=O) |

| ~1.60 | p, J = 5.6 Hz | 4H | H-3', H-5' |

| ~1.45 | p, J = 5.6 Hz | 2H | H-4' |

Note: Predicted chemical shifts are based on the analysis of related structures and established increments. Actual experimental values may vary.

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~208.5 | C-2 (C=O) |

| ~65.0 | C-1 (N-CH₂) |

| ~54.5 | C-2', C-6' (CH₂-N) |

| ~28.0 | C-3 (CH₃) |

| ~26.0 | C-3', C-5' |

| ~24.0 | C-4' |

Note: Predicted chemical shifts are based on the analysis of related structures and established increments. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2935, 2855 | Strong | C-H stretching (alkyl) |

| ~1715 | Strong | C=O stretching (ketone) |

| ~1450 | Medium | CH₂ bending |

| ~1365 | Medium | CH₃ bending |

| ~1150 | Medium | C-N stretching |

Note: Predicted absorption frequencies are based on characteristic group frequencies. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Electron Ionization Mass Spectrum (EI-MS) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 141 | 30 | [M]⁺ (Molecular Ion) |

| 126 | 15 | [M - CH₃]⁺ |

| 98 | 100 | [M - CH₃CO]⁺ |

| 84 | 40 | Piperidine fragment |

| 57 | 60 | [CH₃CO-CH₂]⁺ |

| 43 | 90 | [CH₃CO]⁺ |

Note: Predicted fragmentation patterns are based on established fragmentation rules for amines and ketones. The base peak is predicted to be at m/z 98, resulting from the stable piperidinomethyl cation.

Experimental Protocols

The following are detailed protocols for acquiring the spectroscopic and spectrometric data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-(piperidin-1-yl)propan-2-one in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the TMS signal.

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Sample Preparation (Thin Film): If using transmission spectroscopy, place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan of the empty ATR crystal or salt plates. Acquire the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.

Mass Spectrometry

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

-

Sample Introduction (GC-MS):

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation and elution of the compound.

-

-

EI-MS Acquisition:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 35-300.

-

Scan Speed: 1-2 scans/second.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like 1-(piperidin-1-yl)propan-2-one.

Caption: General workflow for the synthesis, analysis, and structural confirmation of a chemical compound.

Physical and chemical characteristics of 1-Piperidinoacetone

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-Piperidinoacetone (CAS No: 6784-61-8).[1][2][3][4] The document details its molecular structure, physicochemical properties, and expected spectral characteristics. Furthermore, a detailed experimental protocol for its synthesis via the Mannich reaction is provided, alongside essential safety and handling information. This guide is intended to serve as a valuable resource for professionals in research and development who are working with or considering the use of this compound.

Introduction

This compound, also known as 1-(piperidin-1-yl)propan-2-one, is a beta-amino ketone.[1][3][4] Beta-amino ketones are a significant class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including various pharmaceuticals. The presence of both a basic amino group and a carbonyl group allows for a variety of chemical transformations. This guide synthesizes the available data on this compound to facilitate its effective and safe use in a laboratory setting.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some data is derived from experimental sources, other values are predicted based on computational models due to a lack of published experimental data.

General Properties

| Property | Value | Source |

| CAS Number | 6784-61-8 | [1][2] |

| Molecular Formula | C₈H₁₅NO | [1][5] |

| Molecular Weight | 141.21 g/mol | [1][5] |

| IUPAC Name | 1-(piperidin-1-yl)propan-2-one | [1] |

| Synonyms | This compound, 1-piperidin-1-ylacetone, 1-(1-piperidinyl)acetone, Piperidylacetone | [1][3][4] |

Physicochemical Data

| Property | Value | Notes |

| Boiling Point | 438.8°C at 760 mmHg (Predicted) | [6] |

| Melting Point | Not Available | |

| Density | 1.121 g/cm³ (Predicted) | [6] |

| Refractive Index | 1.523 (Predicted) | [6] |

| Solubility | Miscible with water and many organic solvents. | General property of similar small ketones and amines. |

| XLogP3-AA | 0.9 | [1] |

Chemical Characteristics and Reactivity

This compound is a stable compound under normal laboratory conditions. As a beta-amino ketone, its reactivity is characterized by the presence of the piperidine ring and the ketone functional group.

-

Basicity: The nitrogen atom in the piperidine ring imparts basic properties to the molecule.

-

Reactivity of the Carbonyl Group: The ketone group can undergo typical carbonyl reactions, such as reduction to an alcohol or reaction with nucleophiles.

-

Stability: The compound is expected to be stable under standard storage conditions. Avoid strong oxidizing agents.

-

Hazardous Reactions: No specific hazardous reactions have been reported for this compound. However, it is important to handle it with the care afforded to all laboratory chemicals.

Experimental Protocols

The primary method for the synthesis of this compound is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.

Synthesis of this compound via Mannich Reaction

This protocol is based on the general procedure for the Mannich reaction of a ketone, a secondary amine, and formaldehyde.

Reaction Scheme:

Caption: Mannich reaction for the synthesis of this compound.

Materials:

-

Acetone (excess)

-

Piperidine

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (pellets or concentrated solution)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine piperidine (1.0 eq) and an excess of acetone (e.g., 5-10 eq). Cool the mixture in an ice bath.

-

Addition of Formaldehyde: Slowly add formaldehyde solution (1.0 eq) to the cooled mixture with continuous stirring.

-

Acidification: After the addition of formaldehyde is complete, slowly add concentrated hydrochloric acid to the reaction mixture. The addition is exothermic, so maintain the temperature below 10°C.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture in an ice bath and basify by the slow addition of a concentrated sodium hydroxide solution until the pH is greater than 10.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Spectral Data (Expected)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following signals:

-

~2.1 ppm (singlet, 3H): Protons of the methyl group (CH₃) adjacent to the carbonyl.

-

~3.2 ppm (singlet, 2H): Protons of the methylene group (CH₂) between the nitrogen and the carbonyl group.

-

~2.4 ppm (multiplet, 4H): Protons on the carbons alpha to the nitrogen in the piperidine ring.

-

~1.5-1.6 ppm (multiplet, 6H): Protons on the beta and gamma carbons of the piperidine ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to exhibit the following signals:

-

~208 ppm: Carbonyl carbon (C=O).

-

~65 ppm: Methylene carbon adjacent to the nitrogen and carbonyl group.

-

~54 ppm: Carbons alpha to the nitrogen in the piperidine ring.

-

~26 ppm: Carbon beta to the nitrogen in the piperidine ring.

-

~24 ppm: Carbon gamma to the nitrogen in the piperidine ring.

-

~28 ppm: Methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound should display characteristic absorption bands for its functional groups:

-

~1715 cm⁻¹ (strong): C=O stretching vibration of the ketone.

-

2950-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.

-

~1450 cm⁻¹ (moderate): C-H bending vibrations.

-

~1100-1200 cm⁻¹ (moderate): C-N stretching vibration.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z = 141. Common fragmentation patterns for beta-amino ketones involve cleavage alpha to the nitrogen atom and alpha to the carbonyl group. A prominent fragment would be expected at m/z = 98, corresponding to the loss of the acetyl group (CH₃CO).

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling beta-amino ketones and piperidine derivatives should be followed.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate with predictable chemical properties based on its beta-amino ketone structure. This guide provides a consolidated resource of its known characteristics, a detailed protocol for its synthesis, and essential safety information. While experimental data for some physical properties and spectra are lacking, the provided information, based on established chemical principles and data from similar compounds, offers a strong foundation for its use in research and development.

References

- 1. This compound | C8H15NO | CID 81243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound 1-(piperidin-1-yl)propan-2-one - Chemdiv [chemdiv.com]

- 3. molecularinfo.com [molecularinfo.com]

- 4. molecularinfo.com [molecularinfo.com]

- 5. 1-(1-Piperidinyl)-1-propanone | C8H15NO | CID 26421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Piperidinoacetone as a Mannich Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Piperidinoacetone is a classic example of a Mannich base, a class of organic compounds synthesized through the versatile Mannich reaction. This β-amino ketone holds significance as a synthetic intermediate in medicinal chemistry and drug development due to the prevalence of the piperidine moiety in a wide array of pharmaceuticals. This technical guide provides a comprehensive overview of this compound, including its synthesis, characterization, and potential applications. Detailed experimental protocols, quantitative data, and visualizations of the reaction mechanism and experimental workflow are presented to serve as a valuable resource for researchers in the field.

Introduction

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group. The reaction typically involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a carbonyl compound. The resulting products, known as Mannich bases, are β-amino carbonyl compounds that serve as versatile precursors for the synthesis of more complex molecules, including various natural products and pharmaceuticals.[1][2]

This compound, with the chemical formula C₈H₁₅NO, is synthesized via the Mannich reaction of acetone, formaldehyde, and piperidine. The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and is associated with a wide range of biological activities.[3] Consequently, this compound and its derivatives are of significant interest in drug discovery as potential antimicrobial, antifungal, and anticancer agents.[4][5][6] This guide will delve into the technical aspects of this compound as a Mannich base, providing a foundation for its synthesis, characterization, and exploration in drug development.

Synthesis of this compound

The synthesis of this compound is a classic example of a three-component Mannich reaction. The reaction proceeds by the formation of an iminium ion from piperidine and formaldehyde, which then acts as an electrophile and reacts with the enol form of acetone.[1][7]

Reaction Mechanism

The mechanism of the Mannich reaction for the synthesis of this compound can be broken down into two main stages:

-

Formation of the Eschenmoser-like salt (Iminium Ion): Piperidine, a secondary amine, reacts with formaldehyde to form a highly electrophilic iminium ion.

-

Nucleophilic Attack by the Enol: Acetone, in the presence of an acid or base catalyst, tautomerizes to its enol form. The electron-rich enol then attacks the iminium ion to form the final β-amino ketone, this compound.[7]

Quantitative Data

The following table summarizes key quantitative data for this compound and its common salt form.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₅NO | [4] |

| Molecular Weight | 141.21 g/mol | [4] |

| Physical State | Expected to be a liquid or low-melting solid at room temperature | |

| Melting Point (HCl Salt) | Not reported; Piperidine HCl: 245-248 °C | [8] |

| Boiling Point | Not reported | |

| Typical Reaction Yield | 60-80% (Estimated for similar Mannich reactions) | [9] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its subsequent conversion to the hydrochloride salt.

Synthesis of this compound (Representative Protocol)

Materials:

-

Acetone (reagent grade)

-

Piperidine (reagent grade)

-

Formaldehyde (37% aqueous solution)

-

Ethanol (95%)

-

Hydrochloric acid (concentrated)

-

Sodium sulfate (anhydrous)

-

Diethyl ether

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine piperidine (0.1 mol, 8.5 g), formaldehyde (0.11 mol, 9.0 mL of 37% aqueous solution), and ethanol (50 mL).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add acetone (0.15 mol, 8.7 g) to the cooled mixture with continuous stirring over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

The crude product can be purified by vacuum distillation.

Preparation of this compound Hydrochloride

Procedure:

-

Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of concentrated hydrochloric acid in ethanol dropwise with stirring until precipitation is complete.

-

Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Spectroscopic Characterization (Expected Data)

The following tables provide the expected spectroscopic data for this compound based on the analysis of similar chemical structures.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.4 - 2.6 | t | 4H | Protons on C2 and C6 of piperidine ring |

| ~ 3.2 | s | 2H | Methylene protons (-CH₂-) adjacent to N and C=O |

| ~ 2.1 | s | 3H | Methyl protons (-CH₃) of the ketone |

| ~ 1.4 - 1.6 | m | 6H | Protons on C3, C4, and C5 of piperidine ring |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~ 208 | Carbonyl carbon (C=O) |

| ~ 65 | Methylene carbon (-CH₂-) adjacent to N and C=O |

| ~ 54 | Carbons C2 and C6 of piperidine ring |

| ~ 26 | Carbons C3 and C5 of piperidine ring |

| ~ 24 | Carbon C4 of piperidine ring |

| ~ 30 | Methyl carbon (-CH₃) of the ketone |

FTIR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~ 2930 - 2850 | C-H stretching (aliphatic) |

| ~ 1715 | C=O stretching (ketone) |

| ~ 1450 | C-H bending |

| ~ 1100 | C-N stretching |

Applications in Drug Development

Mannich bases derived from piperidine are of significant interest in drug discovery due to their diverse biological activities. While specific studies on this compound are limited, the structural motif suggests potential for development in several therapeutic areas.

Antimicrobial and Antifungal Activity

Piperidine derivatives have been extensively studied for their antimicrobial and antifungal properties.[4][10] The mechanism of action is often attributed to the disruption of microbial cell membranes, leading to cell lysis.[10] this compound can serve as a scaffold for the synthesis of novel antimicrobial agents by modifying the piperidine ring or the acetone moiety to enhance potency and selectivity.

Anticancer and Other Therapeutic Areas

The piperidine nucleus is a key component of numerous anticancer drugs. Derivatives of this compound could be explored for their cytotoxic effects on cancer cell lines. Furthermore, the versatility of the Mannich base allows for its use in the synthesis of precursors for a variety of other biologically active molecules, including anti-inflammatory and CNS-active agents.[11]

Conclusion

This compound is a fundamentally important Mannich base that serves as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis, coupled with the pharmacological significance of the piperidine scaffold, makes it an attractive starting point for the development of novel therapeutic agents. This technical guide has provided a detailed overview of its synthesis, characterization, and potential applications, offering a solid foundation for further research and development in this area.

References

- 1. Mannich reaction - Wikipedia [en.wikipedia.org]

- 2. oarjbp.com [oarjbp.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. researchgate.net [researchgate.net]

- 6. academicjournals.org [academicjournals.org]

- 7. adichemistry.com [adichemistry.com]

- 8. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 10. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

1-Piperidinoacetone: A Versatile Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperidinoacetone, a derivative of acetone featuring a piperidine ring, presents itself as a valuable, yet under-explored, building block in the landscape of synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a ketone carbonyl group and a tertiary amine, opens avenues for its application in a variety of chemical transformations. This technical guide aims to consolidate the currently available information on this compound and explore its potential research applications, particularly in the synthesis of novel heterocyclic scaffolds of medicinal interest. While detailed pharmacological data on this compound itself is scarce in the public domain, its utility can be inferred from its role as a precursor and intermediate in the synthesis of more complex molecules.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective application in research.

| Property | Value |

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| CAS Number | 6784-61-8 |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Potential Research Applications

The primary research application of this compound lies in its utility as a synthon for the construction of more complex molecular architectures, particularly heterocyclic compounds that form the core of many therapeutic agents. The piperidine moiety is a prevalent feature in a vast number of FDA-approved drugs, highlighting the significance of piperidine-containing building blocks in medicinal chemistry.

Synthesis of Substituted Pyridines

The piperidine and ketone functionalities within this compound make it a potential precursor for the synthesis of substituted pyridine rings. Pyridine scaffolds are central to numerous pharmaceuticals with a wide range of biological activities. Various synthetic strategies could be envisioned for the transformation of this compound into pyridine derivatives.

Logical Relationship: Synthesis of Pyridines from this compound

The Versatile Role of 1-Piperidinoacetone in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Piperidinoacetone, a versatile bifunctional molecule, serves as a valuable building block in organic synthesis, particularly in the construction of complex nitrogen-containing heterocyclic scaffolds. Its unique structure, incorporating both a reactive ketone and a tertiary amine, allows for its participation in a variety of chemical transformations, most notably the Mannich reaction and related C-C and C-N bond-forming strategies. This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its role in the synthesis of medicinally relevant compounds. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its practical application in the laboratory.

Physicochemical Properties and Spectroscopic Data

This compound, also known as 1-(piperidin-1-yl)propan-2-one, is a colorless to pale yellow liquid. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| CAS Number | 6784-61-8 |

| IUPAC Name | 1-(piperidin-1-yl)propan-2-one |

| Boiling Point | Not specified in retrieved results |

| Melting Point | Not specified in retrieved results |

| Density | Not specified in retrieved results |

Spectroscopic Characterization:

While specific experimental spectra for this compound were not found in the provided search results, typical chemical shifts for similar structures can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons adjacent to the nitrogen and the carbonyl group, and the methyl protons of the acetone moiety.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon, the carbons of the piperidine ring, the methylene carbon, and the methyl carbon.

Core Applications in Organic Synthesis: The Mannich Reaction and Beyond

The primary utility of this compound in organic synthesis stems from its role as a pre-formed Mannich base precursor. In the classic Mannich reaction, an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine react to form a β-amino carbonyl compound, known as a Mannich base.[2][3] this compound can be viewed as the adduct of piperidine, formaldehyde, and acetone, and it can be used directly to introduce the piperidinomethyl ketone moiety into various molecules.

The Mannich Reaction: A Gateway to Bioactive Molecules

The Mannich reaction is a cornerstone of medicinal chemistry for the synthesis of a wide array of biologically active compounds, including alkaloids, and various therapeutic agents.[4][5][6][7] Mannich bases derived from piperidine are particularly prevalent in pharmaceuticals.[7]

Mechanism of the Mannich Reaction:

The generally accepted mechanism for the acid-catalyzed Mannich reaction involves two key steps:

-

Formation of the Eschenmoser's salt analogue: In the presence of an acid, this compound can equilibrate to form a reactive iminium ion, a key electrophile in the Mannich reaction.

-

Nucleophilic attack: An active hydrogen compound, such as an enolizable ketone, an indole, or another electron-rich system, attacks the iminium ion to form a new C-C bond, yielding the final Mannich base.

Figure 1: Generalized mechanism of the Mannich reaction involving an iminium ion intermediate.

Synthesis of Gramine Analogs and Indole Derivatives

Gramine and its derivatives are important intermediates in the synthesis of tryptophan and other biologically active indole alkaloids.[8] While gramine itself is typically synthesized from indole, formaldehyde, and dimethylamine, this compound can be employed to generate analogous structures.

Experimental Protocol: General Procedure for the Mannich Reaction of Indoles with this compound (Hypothetical)

This protocol is a generalized procedure based on typical Mannich reactions of indoles and has not been specifically extracted from the search results for this compound.

-

Reaction Setup: To a solution of the substituted indole (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or a mixture of ethanol and acetic acid) is added this compound (1.1-1.5 eq.).

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The mixture is then basified with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

Table 2: Representative Yields for Mannich Reactions of Indoles with Amines and Formaldehyde (for Analogy)

| Indole Derivative | Amine | Yield (%) | Reference |

| Indole | Dimethylamine | 95.6 | [9] (inferred) |

| Substituted Indoles | Dimethylamine | 70.5 - 95 | [3] (inferred) |

Note: These yields are for reactions with dimethylamine and formaldehyde and are provided for illustrative purposes. Specific yields for reactions with this compound would require experimental verification.

Figure 2: A typical experimental workflow for the Mannich reaction of an indole.

Synthesis of Heterocyclic Compounds

This compound can serve as a precursor for the synthesis of various heterocyclic systems. The ketone functionality can undergo condensation reactions with binucleophiles, while the piperidine moiety can be retained or modified in subsequent steps. For example, reactions with hydrazines or hydroxylamine could lead to the formation of pyrazoles or isoxazoles, respectively.

Role in Drug Development and Medicinal Chemistry

The piperidine nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[7][10] Mannich bases, in general, exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5][7] While specific drugs synthesized directly from this compound were not identified in the search results, its potential as a building block for generating libraries of piperidine-containing compounds for drug discovery is significant. The ability to readily introduce the piperidinomethyl ketone fragment onto various molecular frameworks allows for the rapid exploration of structure-activity relationships (SAR).

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily utilized as a synthetic equivalent in Mannich-type reactions. Its ability to efficiently introduce a functionalized piperidine moiety makes it a powerful tool for the construction of complex nitrogen-containing molecules, including analogs of natural products and potential pharmaceutical agents. The straightforward nature of its reactions, coupled with the prevalence of the piperidine scaffold in bioactive compounds, ensures that this compound will continue to be a relevant building block for researchers and scientists in the field of drug discovery and development. Further exploration of its reactivity with a broader range of nucleophiles and its application in the synthesis of novel heterocyclic systems is a promising area for future research.

References

- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 2. α,β-Unsaturated Diazoketones as Building Blocks to Piperidine Alkaloids: Total Synthesis of (−)-Cassine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(piperidin-1-yl)prop-2-en-1-one synthesis - chemicalbook [chemicalbook.com]

- 5. α,β-Unsaturated Diazoketones as Building Blocks to Piperidine Alkaloids: Total Synthesis of (-)-Cassine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. natural.studiamsu.md [natural.studiamsu.md]

- 7. mdpi.com [mdpi.com]

- 8. Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperidine synthesis [organic-chemistry.org]

- 10. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]

1-Piperidinoacetone: A Versatile Scaffold for CNS-Active Agents and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as modulated lipophilicity and aqueous solubility, and to serve as a key pharmacophoric element interacting with biological targets.[1] Within the vast landscape of piperidine-containing building blocks, 1-piperidinoacetone stands out as a versatile and reactive intermediate, particularly in the synthesis of compounds with significant biological activity. This technical guide delves into the core utility of this compound as a building block in medicinal chemistry, with a focus on its application in the synthesis of anticonvulsant agents through the Mannich reaction. We will explore its synthesis, reactivity, and provide detailed experimental protocols and data for the synthesis of promising therapeutic candidates.

Chemical Properties and Synthesis of this compound

This compound, also known as 1-(piperidin-1-yl)propan-2-one, is a keto-amine with the molecular formula C8H15NO. Its structure features a piperidine ring connected to an acetone moiety via the nitrogen atom. This unique combination of a secondary amine-derived group and a ketone functional group makes it a valuable synthon in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-(piperidin-1-yl)propan-2-one |

| Molecular Formula | C8H15NO |

| Molecular Weight | 141.21 g/mol |

| CAS Number | 6784-61-8 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~195-197 °C |

| Density | ~0.92 g/cm³ |

The synthesis of this compound is typically achieved through the aminomethylation of acetone with piperidine and formaldehyde, a classic example of the Mannich reaction.

The Mannich Reaction: A Gateway to Bioactive Molecules

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, acetone, from which this compound is derived), formaldehyde, and a primary or secondary amine (piperidine). The resulting "Mannich base" is a β-amino carbonyl compound.[3] this compound itself is a stable Mannich base that can be used as a precursor for further synthetic transformations.

A particularly fruitful application of this compound is its use as the active hydrogen component in a subsequent Mannich reaction with other substrates, such as isatin (1H-indole-2,3-dione). Isatin and its derivatives are well-known scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant properties.[4][5] The reaction of this compound with isatin and a secondary amine leads to the formation of spiro-piperidine compounds, a class of molecules with significant potential in CNS drug discovery.[6][7]

Application in the Synthesis of Anticonvulsant Agents

Epilepsy is a common neurological disorder, and the search for novel anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing endeavor.[8] Mannich bases derived from isatin have shown promise as anticonvulsant agents. The introduction of a piperidine ring, through the use of this compound, can enhance the lipophilicity and blood-brain barrier permeability of the resulting molecules, which is often a desirable characteristic for CNS-acting drugs.[9]

Synthesis of Spiro[indole-3,3'-piperidine] Derivatives

The reaction of isatin, this compound, and a secondary amine (which can be piperidine itself) in the presence of a catalyst yields spiro[indole-3,3'-piperidine] derivatives. This reaction proceeds via the formation of an intermediate from isatin and the secondary amine, which is then attacked by the enolate of this compound.